molecular formula C8H6Cl2OS B1442835 [(4-Chlorophenyl)thio]acetyl chloride CAS No. 7031-25-6

[(4-Chlorophenyl)thio]acetyl chloride

Cat. No. B1442835
CAS RN: 7031-25-6
M. Wt: 221.1 g/mol
InChI Key: QPKYZVLFINTHHB-UHFFFAOYSA-N
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Description

“[(4-Chlorophenyl)thio]acetyl chloride” is a chemical compound with the molecular formula C8H6Cl2OS . It consists of 6 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, 1 Sulfur atom, and 2 Chlorine atoms . It is used in the preparation of various derivatives .


Molecular Structure Analysis

The “[(4-Chlorophenyl)thio]acetyl chloride” molecule contains a total of 18 bonds. There are 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 sulfide .

Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiophene derivatives are a class of compounds that have garnered significant interest due to their wide range of biological activities. “[(4-Chlorophenyl)thio]acetyl chloride” can be used as a precursor in the synthesis of thiophene derivatives through heterocyclization reactions . These derivatives are crucial in the development of new pharmaceuticals with diverse biological effects.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives, which can be synthesized from “[(4-Chlorophenyl)thio]acetyl chloride”, are known to act as corrosion inhibitors . This application is vital for protecting materials and infrastructure in harsh chemical environments.

Organic Semiconductors

The advancement of organic semiconductors is another area where thiophene-based molecules play a prominent role. “[(4-Chlorophenyl)thio]acetyl chloride” can contribute to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) through its thiophene derivatives .

Pharmacological Properties

Thiophene derivatives exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . “[(4-Chlorophenyl)thio]acetyl chloride” can be utilized to create compounds that harness these properties for therapeutic applications.

Material Science

In material science, the thiophene ring system, which can be derived from “[(4-Chlorophenyl)thio]acetyl chloride”, is essential for the development of new materials with unique properties, such as enhanced durability or specialized conductivity .

Synthesis of Thiazole Derivatives

“[(4-Chlorophenyl)thio]acetyl chloride” can also be involved in the synthesis of thiazole derivatives. Thiazoles are known for their diverse biological activities and are used in the design and development of compounds with antioxidant, analgesic, anti-inflammatory, and antimicrobial properties .

Development of Antimicrobial Agents

The synthesis of new antimicrobial agents is a critical area of research, especially in the face of rising antibiotic resistance. “[(4-Chlorophenyl)thio]acetyl chloride” can be used to create thiazole-based antimicrobial drugs with potentially fewer side effects .

Advanced Organic Synthesis Techniques

Finally, “[(4-Chlorophenyl)thio]acetyl chloride” is valuable in advanced organic synthesis techniques. It can be used in various condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, to create complex organic molecules with potential applications in medicinal chemistry and beyond .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2OS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKYZVLFINTHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Chlorophenyl)thio]acetyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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